molecular formula C15H19NO4 B2831514 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid CAS No. 1692110-84-1

1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid

Cat. No.: B2831514
CAS No.: 1692110-84-1
M. Wt: 277.32
InChI Key: NLLKKUUMSBCHLC-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, and a carboxylic acid group at the 2-position of the ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group of 3-methylpiperidine with a benzyloxycarbonyl (Cbz) group, followed by carboxylation at the 2-position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and carboxylation steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid
  • 3-Methylpiperidine-2-carboxylic acid
  • 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

Uniqueness: 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid is unique due to the specific positioning of the methyl group at the 3-position of the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the benzyloxycarbonyl group also provides distinct protective properties, making it valuable in synthetic chemistry.

Properties

IUPAC Name

3-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-6-5-9-16(13(11)14(17)18)15(19)20-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLKKUUMSBCHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methylpiperidine-2-carboxylic acid hydrochloride (28.5 g, 31.6 mmol) was dissolved in (1:1) 2 M NaOH/THF (600 mL) and cooled to 0° C. Benzyl chloroformate (31.57 ml, 222 mmol) was then added dropwise and the reaction was stirred overnight. Toluene was then added and organic layer discarded to remove unreacted chloroformate. The aqueous layer was made acidic (pH=2) with conc. HCl and the product was extracted with EtOAc, dried (MgSO4), and concentrated in vacuo to give a crude residue which was used without further purification (41.6 g, 94.5%). 1H NMR (CDCl3, 400 MHz) δ 7.40-7.37 (m, 5H), 5.19 (m, 2H), 4.95-4.72 (m, 1H), 4.14-4.03 (m, 1H), 3.36-3.25 (m, 1H), 1.93-1.53 (m, 5H), 1.20-1.05 (m, 3H).
Quantity
28.5 g
Type
reactant
Reaction Step One
Name
NaOH THF
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
31.57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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